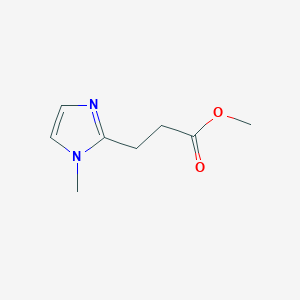
1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester
Vue d'ensemble
Description
“1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester” is a derivative of imidazole . Imidazole is a heterocyclic compound and it’s a key component of many important biological molecules. The imidazole ring is present in important biological compounds such as histidine and histamine .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Applications De Recherche Scientifique
Synthesis and Transformations
- A series of optically active 1H-imidazole 3-oxides were prepared by reacting α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, showcasing a method to produce 1H-imidazole derivatives with potential applications in organic synthesis and pharmaceuticals (Jasiński et al., 2008).
- The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, a mitochondria-targeted prodrug of the antioxidant methimazole, illustrates the pharmaceutical potential of these compounds (Hattan et al., 2013).
Biological and Medicinal Applications
- Novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates show potent inhibitory activity in a MCF-7 CYP26A1 microsomal assay, indicating their potential as inhibitors in cancer therapy (Gomaa et al., 2011).
- Imidazol-1-ylalkanoic acids, including derivatives of 1H-imidazole, were used as extrinsic 1H NMR probes for determining intracellular and extracellular pH, showing applications in biological and medical imaging (Gil et al., 1994).
Chemical and Material Science
- Ethylation of imidazole-4-acetate methyl ester yielded compounds convertible to their potassium carboxylate salts, showing relevance in material sciences and coordination chemistry (Banerjee et al., 2013).
- The synthesis and characterization of imidazole containing amide fluorescence probes for Ni2+ detection demonstrate applications in environmental monitoring and analytical chemistry (Annaraj et al., 2016).
Propriétés
IUPAC Name |
methyl 3-(1-methylimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLZPPPLWNJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


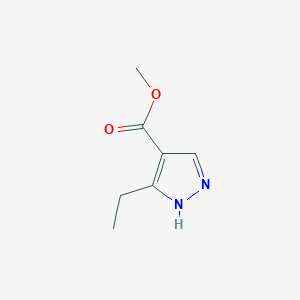
![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)


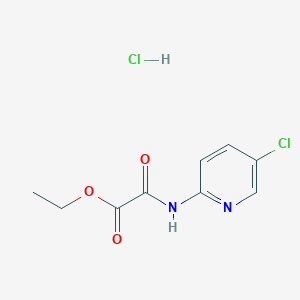
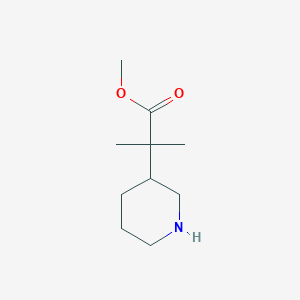
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)


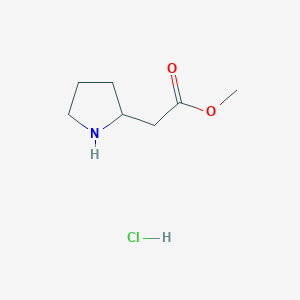
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)